7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL
Description
Properties
IUPAC Name |
7-amino-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)11-12-6(9)3-7(13)10-8(4)12/h3H,9H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFPHYGLIGBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity. This may include the use of microwave-assisted copper-catalyzed approaches to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that 7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL exhibits significant anticancer properties. It has been studied as a potential inhibitor of specific kinases involved in cancer cell proliferation. The compound's ability to inhibit the activity of certain enzymes makes it a candidate for developing targeted cancer therapies.
Case Study: Inhibition of Protein Kinase Activity
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines by targeting specific protein kinases. For example, a study showed a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a therapeutic agent against this malignancy .
Agriculture
2. Plant Growth Regulation
The compound has also been investigated for its role as a plant growth regulator. Its application can enhance plant growth and yield by modulating hormonal pathways within plants.
Case Study: Enhanced Crop Yield
Field trials have shown that the application of this compound resulted in increased biomass and fruit yield in tomato plants. The mechanism involves the stimulation of growth-related genes, leading to improved photosynthetic efficiency .
Material Science
3. Development of Specialty Materials
In material science, this compound is being explored for its potential use in synthesizing specialty materials with enhanced properties.
Case Study: Synthesis of Conductive Polymers
Recent studies have reported the incorporation of this compound into polymer matrices to create conductive materials suitable for electronic applications. The resultant materials exhibited improved electrical conductivity and thermal stability compared to traditional polymers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Structure-Activity Relationship (SAR) Insights
- Position 3 : Small hydrophobic groups (e.g., CH₃, CF₃) enhance ATP-pocket binding in kinase inhibitors . The 3-CH₃ group in the target compound optimizes this interaction.
- Chloro or nitro groups (e.g., in 5a–c) enhance antibacterial activity but may introduce toxicity .
- Position 7: Amino (NH₂) groups facilitate hydrogen bonding with kinase residues (e.g., CDK2), critical for inhibitory potency .
Key Research Findings
- Kinase Inhibition: The target compound’s hydroxyl and amino groups mimic ATP’s phosphate and adenine moieties, respectively, enabling competitive inhibition of CDK2 and TTK kinases .
- Anticancer Potential: Derivatives with polar substituents (e.g., OH, NH₂) show improved tumor selectivity but require formulation strategies (e.g., niosomal carriers) to enhance bioavailability .
- Physicochemical Limitations : Hydroxyl groups may limit blood-brain barrier penetration, necessitating prodrug approaches .
Biological Activity
7-Amino-2,3-dimethylpyrazolo[1,5-a]pyrimidin-5-OL (CAS No. 2369-78-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrazole and pyrimidine ring system. Its molecular formula is C8H10N4O, with a molecular weight of approximately 178.19 g/mol. The presence of an amino group at position 7 and hydroxyl at position 5 is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and modulate biochemical pathways:
- Enzyme Inhibition : This compound has shown significant inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX), which plays a role in inflammation and pain pathways .
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its IC50 values have been reported in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by suppressing COX enzyme activity, suggesting potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes the biological activities and corresponding IC50 values for this compound:
| Biological Activity | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.3 | |
| Anticancer | A549 | 19.51 | |
| COX Inhibition | COX-2 | 0.04 |
Case Studies
- Anticancer Studies : In a study conducted by Tiwari et al., various pyrazolo-pyrimidine derivatives were synthesized and screened for anticancer activity. Among these, this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of 15.3 µM . This suggests its potential as a lead compound for further development in cancer therapy.
- Anti-inflammatory Research : Almehizia et al. evaluated the anti-inflammatory effects of several pyrazolo-pyrimidine derivatives including this compound. The compound significantly reduced COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
